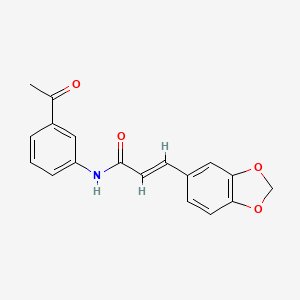
N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar acrylamide compounds involves multi-step reactions, starting from the formation of an intermediate amine or acetonitrile derivative, followed by reactions with acryloyl chloride or other acylating agents under controlled conditions. For instance, a study by Barım and Akman (2019) detailed the synthesis of a novel acrylamide monomer through a two-step process, starting with the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile, followed by acylation with acryloyl chloride (Barım & Akman, 2019).
Molecular Structure Analysis
The molecular structure and properties of acrylamide derivatives are often determined using spectroscopic techniques and quantum chemical calculations. For example, the NABA monomer's structure was elucidated using UV-Vis, FT-IR, and 1H NMR spectroscopy, supported by DFT method calculations, revealing insights into its vibrational, nuclear magnetic resonance, and electronic properties (Barım & Akman, 2019).
Chemical Reactions and Properties
Acrylamide derivatives exhibit various chemical reactions, including cyclization and polymerization, depending on their functional groups and reaction conditions. For instance, the controlled radical polymerization of acrylamide containing the l-phenylalanine moiety via RAFT demonstrates the versatility of acrylamides in polymer science, producing polymers with controlled molecular weight and low polydispersity (Mori, Sutoh, & Endo, 2005).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide and its derivatives have been synthesized and evaluated for their biological properties. Research has shown that certain derivatives exhibit significant antitumor activity against cell lines like HepG2 and MCF-7. These findings highlight the potential of these compounds in cancer research and treatment (Fahim & Shalaby, 2019).
Acrylamide Metabolism and Hemoglobin Adduct Formation
Studies on acrylamide, a related compound, have provided insights into its metabolism and the formation of hemoglobin adducts in humans. This research is crucial for understanding the biological implications of exposure to acrylamide and related compounds (Fennell et al., 2005).
Environmental Fate and Neurotoxicity of Acrylamide
Research on acrylamide, which shares structural similarities with N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)acrylamide, has investigated its environmental fate and neurotoxic effects. This information is crucial for assessing the risks associated with the use and disposal of acrylamide and its derivatives (Smith & Oehme, 1991).
Molecular Docking Studies
The compound's derivatives have been the subject of molecular docking studies to evaluate potential interactions with biological targets. These studies are essential for drug discovery and understanding the molecular basis of their biological activities (Bressi et al., 2010).
Polymerization and Material Science Applications
The acrylamide derivatives have been used in the synthesis of polymers, demonstrating their potential in material science. Controlled radical polymerization techniques have been applied to create polymers with specific properties, which could be useful in various industrial applications (Mori et al., 2005).
Propriétés
IUPAC Name |
(E)-N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-12(20)14-3-2-4-15(10-14)19-18(21)8-6-13-5-7-16-17(9-13)23-11-22-16/h2-10H,11H2,1H3,(H,19,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRJAARBADTKDG-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-acetylphenyl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

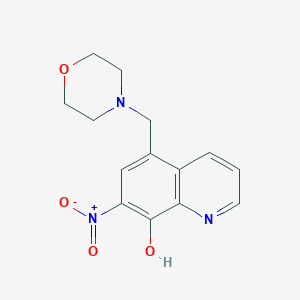
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
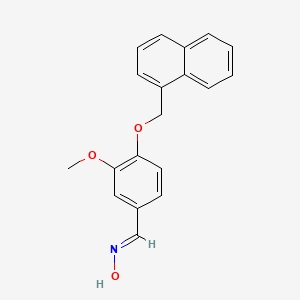
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)

![N,N,2-trimethyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5544646.png)

![N,4-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5544651.png)
![3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544660.png)
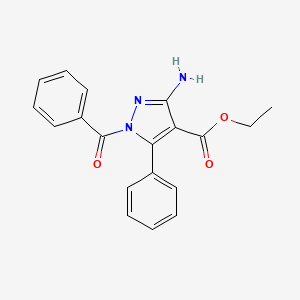
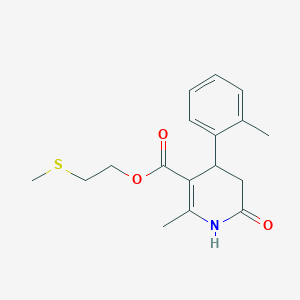
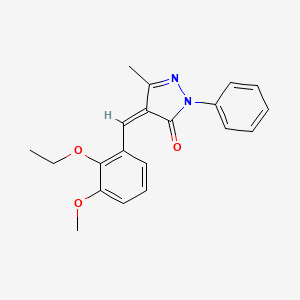
![4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5544683.png)